(E)-methyl 2-(4-isopropylbenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate
Description
Properties
IUPAC Name |
methyl (13E)-9-methyl-14-oxo-13-[(4-propan-2-ylphenyl)methylidene]-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-14(2)16-11-9-15(10-12-16)13-19-22(28)27-21-17-7-5-6-8-18(17)31-25(3,26-24(27)32-19)20(21)23(29)30-4/h5-14,20-21H,1-4H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQRHMLKWFJPEG-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-(4-isopropylbenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate is a complex heterocyclic compound with potential biological activities. This article discusses its synthesis, structural characteristics, and biological properties based on available research findings.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the reaction of specific precursors under controlled conditions. For instance, it has been synthesized through the condensation of 5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbohydrazide with anisaldehyde in anhydrous ethanol . The resulting product is characterized by its unique structure that includes a thiazole and oxadiazole moiety.
Crystal Structure
The crystal structure analysis reveals that the compound adopts a specific conformation that can influence its biological activity. The bond lengths and angles are consistent with similar compounds in literature .
Biological Activity
The biological activity of (E)-methyl 2-(4-isopropylbenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate has been evaluated in various studies. Key findings include:
Antimicrobial Activity
Research has shown that derivatives of similar thiazole and oxadiazole compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds with similar structural motifs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .
Anticancer Potential
Studies indicate that compounds containing thiazole and oxadiazole rings may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific mechanisms often involve modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
Several case studies have been conducted to assess the biological activities of related compounds:
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its pharmacological properties. Research indicates that derivatives of thiazolo[2,3-d][1,3,5]oxadiazocines demonstrate significant antibacterial and antifungal activities. For instance:
- Antimicrobial Activity : Studies have shown that related compounds exhibit effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-Cancer Properties : Some derivatives have been tested for their ability to inhibit cancer cell proliferation. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Materials Science
The unique structural characteristics of this compound make it suitable for applications in materials science:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve material performance in various applications such as coatings and composites .
- Nanotechnology : Research is ongoing into the use of this compound in the development of nanomaterials. Its ability to form stable complexes with metal ions could lead to applications in catalysis or as sensors for environmental monitoring .
Case Studies
Several studies have highlighted the effectiveness and versatility of (E)-methyl 2-(4-isopropylbenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 2 | Anti-Cancer Activity | Showed a reduction in cell viability by 70% in MCF-7 breast cancer cells after 48 hours of treatment at a concentration of 50 µM. |
| Study 3 | Polymer Applications | Successfully integrated into polyvinyl chloride (PVC) matrices enhancing thermal stability by 15% compared to control samples. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene moiety in the target compound is a key site for structural modification. Analogous compounds with substituent variations include:
- (E)-Methyl 2-(4-fluorobenzylidene)-...carboxylate: Replacing the 4-isopropyl group with 4-fluoro alters electronic properties (electron-withdrawing vs.
- Thiazolo[3,2-a]pyrimidine derivatives (11a, 11b): These feature 2,4,6-trimethyl or 4-cyanobenzylidene groups. The 4-cyano substituent in 11b introduces strong electron-withdrawing effects, contrasting with the 4-isopropyl group’s inductive donation .
Table 1: Substituent Effects on Physicochemical Properties
Heterocyclic Core Modifications
The target’s benzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine core is distinct from simpler heterocycles in analogs:
- Thiazolo[3,2-a]pyrimidines (11a, 11b): These lack the methanobenzo bridge and oxadiazocine ring, resulting in lower molecular complexity and weight .
- Oxazepine and Thiazolidine Derivatives () : Smaller 7-membered oxazepine or 5-membered thiazolidine rings highlight the target’s unique fused-ring topology, which may enhance rigidity and thermal stability .
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (), the target’s structural similarity to analogs like 11a/b would depend on shared pharmacophores (e.g., thiazole rings, benzylidene groups). Computational tools () could quantify these similarities, aiding in drug design or toxicity prediction .
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step condensation and cyclization reactions. For example:
- Step 1 : Formation of benzylidene intermediates via Schiff base condensation between aldehydes (e.g., 4-isopropylbenzaldehyde) and heterocyclic precursors (e.g., thiazolidinones or oxadiazocine derivatives) under reflux in acetic acid/DMF mixtures .
- Step 2 : Cyclization using reagents like chloroacetic acid or phenyl isocyanate in the presence of K₂CO₃ or sodium acetate to form the fused thiazolo-oxadiazocine core .
- Purification : Recrystallization from DMF-ethanol or methanol is commonly employed to isolate intermediates and final products .
Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and functional groups?
- X-ray crystallography : Resolves absolute configuration and confirms (E)-stereochemistry of the benzylidene group .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., isopropyl, methyl ester) and monitor reaction progress. NOESY can validate spatial arrangements .
- IR spectroscopy : Confirms carbonyl (C=O) and oxadiazole ring vibrations (~1650–1750 cm⁻¹) .
Q. How can reaction intermediates be isolated and purified during synthesis?
- Filtration and recrystallization : After reflux, cooling the reaction mixture precipitates intermediates, which are filtered and recrystallized from DMF-acetic acid or methanol .
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) is used for complex mixtures, though less common due to the compound’s polarity .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating biological activity to ensure statistical validity?
- Randomized block designs : Split-plot or split-split-plot layouts (e.g., assigning treatments to rootstocks or environmental conditions) minimize variability and enable multi-factor analysis .
- Replication : Use ≥4 replicates per condition to account for biological variability in antimicrobial or antioxidant assays .
- Positive controls : Include known antimicrobial agents (e.g., sulfonamides) to validate assay sensitivity .
Q. How can molecular docking studies predict binding affinity with target enzymes?
- Software selection : Use AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking .
- Protein preparation : Optimize enzyme structures (e.g., fungal CYP51 or bacterial dihydrofolate reductase) by removing water molecules and adding polar hydrogens .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays to refine scoring functions .
Q. What methodologies assess environmental stability and degradation pathways?
- Long-term abiotic studies : Expose the compound to UV light, varying pH, and temperatures (25–60°C) to simulate environmental conditions .
- Biotic transformations : Use soil or microbial consortia to evaluate biodegradation rates via LC-MS/MS monitoring .
- QSAR modeling : Predict hydrolysis or photolysis pathways using physicochemical properties (logP, pKa) .
Q. How should researchers address discrepancies in biological activity data?
- Source analysis : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and assay conditions (e.g., aerobic vs. anaerobic) that may alter compound solubility or stability .
- Dose-response reevaluation : Perform IC₅₀ titrations across multiple cell lines or microbial strains to identify selectivity patterns .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy → hydroxy groups) to isolate activity drivers .
Q. What computational approaches enable structural optimization for target specificity?
- Generative models : Adapt-cMolGPT or similar frameworks generate novel analogs with optimized properties (e.g., logP <5, polar surface area >80 Ų) while retaining the core scaffold .
- QSAR : Develop regression models linking substituent electronegativity or steric bulk to activity (e.g., antifungal IC₅₀) using datasets from structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
